4-[(Trimethylsilyl)ethynyl]benzaldehyde

Catalog No.
S717633
CAS No.
77123-57-0
M.F
C12H14OSi
M. Wt
202.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Trimethylsilyl)ethynyl]benzaldehyde

CAS Number

77123-57-0

Product Name

4-[(Trimethylsilyl)ethynyl]benzaldehyde

IUPAC Name

4-(2-trimethylsilylethynyl)benzaldehyde

Molecular Formula

C12H14OSi

Molecular Weight

202.32 g/mol

InChI

InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,10H,1-3H3

InChI Key

UZQDUXAJFTWMDT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C=O

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C=O

4-[(Trimethylsilyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C₁₂H₁₄OSi and a CAS number of 77123-57-0. This compound features a benzaldehyde moiety substituted with a trimethylsilyl ethynyl group at the para position. It is characterized by its low density of approximately 0.98 g/cm³, a melting point range of 66-70°C, and a boiling point predicted to be around 262.1°C. The compound is classified as toxic and an irritant, necessitating careful handling and storage in a cool, dark place .

Precursor for Pharmaceuticals and Agrochemicals:

This compound serves as a starting material for the synthesis of molecules with potential applications in pharmaceutical and agrochemical development. By incorporating the unique functional groups present in 4-[(Trimethylsilyl)ethynyl]benzaldehyde, researchers can design and synthesize novel compounds with desired biological activities. For instance, studies have explored its use in the synthesis of imidazolidine derivatives with potential antimicrobial properties [].

Synthesis of Functionalized Organic Materials:

The presence of the alkyne moiety (C≡C) and the aldehyde group (CHO) in 4-[(Trimethylsilyl)ethynyl]benzaldehyde allows for its participation in various coupling reactions to form complex organic structures. This property makes it valuable for the synthesis of functionalized organic materials with tailored properties for applications in optoelectronics, catalysis, and materials science. An example includes the synthesis of triphenylporphyrins with potential applications in photodynamic therapy [].

Typical of aldehydes and alkynes. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Sonogashira Coupling: This compound can be used in coupling reactions with other alkynes or halides to form more complex structures.
  • Reactions with Silver Nitrate: In some synthetic pathways, it reacts with silver nitrate to form an oxide intermediate, which can then react with trimethylsilylacetylene to regenerate the target compound .

The synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde typically involves several steps:

  • Starting Material: Begin with 4-bromobenzaldehyde.
  • Reagent Addition: React it with triphenylphosphine in anhydrous triethylamine.
  • Formation of Ethynyl Group: The reaction introduces the trimethylsilyl ethynyl group through subsequent reactions involving appropriate alkynes or silyl reagents .

This method highlights the versatility of organosilicon chemistry in synthesizing functionalized aromatic compounds.

4-[(Trimethylsilyl)ethynyl]benzaldehyde serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceutical Development: It is used in synthesizing various pharmaceuticals due to its reactivity and functional groups.
  • Agrochemicals: The compound finds applications in developing pesticides and herbicides.
  • Dyes and Pigments: Its derivatives are utilized in producing dyes due to their stable aromatic structure .

  • Electrophilic Aromatic Substitution: Interactions with electrophiles can lead to substituted products.
  • Coordination Chemistry: The presence of silicon may allow for coordination with metal centers, influencing catalytic activities.

Further investigation into these interactions could yield insights into its reactivity profile and potential applications.

Several compounds share structural similarities with 4-[(Trimethylsilyl)ethynyl]benzaldehyde. Below is a comparison highlighting their unique features:

Compound NameStructure TypeNotable Features
4-EthynylbenzaldehydeEthynyl-substituted aldehydeLacks silicon; more straightforward reactivity
4-(Phenylethynyl)benzaldehydeEthynyl-substituted aldehydeContains a phenyl group; different steric effects
TrimethylsilylacetyleneAlkynyl compoundNo aldehyde functionality; used for coupling reactions
4-(Bromobenzene)ethynylHalogenated ethynyl compoundMore reactive due to bromine; useful in substitution reactions

The presence of the trimethylsilyl group in 4-[(Trimethylsilyl)ethynyl]benzaldehyde enhances its stability and solubility compared to its analogs, making it particularly valuable in synthetic applications where reactivity must be controlled.

PropertyValueSource
Molecular FormulaC₁₂H₁₄OSi
Molecular Weight202.32 g/mol
Melting Point66–70°C
CAS Number77123-57-0

Synonyms include:

  • 4-[(Trimethylsilyl)ethynyl]benzaldehyde
  • 4-(2-trimethylsilylethynyl)benzaldehyde
  • p-[(Trimethylsilyl)ethynyl]benzaldehyde

The compound’s structure features:

  • A benzaldehyde group (C₆H₅CHO)
  • A trimethylsilyl-protected ethynyl moiety (–C≡C–Si(CH₃)₃)

This configuration allows for selective participation in cross-coupling reactions while protecting the alkyne terminus.

Structural Framework and Bonding Characteristics

The molecular architecture of 4-[(Trimethylsilyl)ethynyl]benzaldehyde encompasses several distinctive structural elements that contribute to its unique properties [1] [2]. The compound features a benzene ring substituted at the para position with an ethynyl group that is further functionalized with a trimethylsilyl protecting group [3] [5]. The aldehyde functionality (-CHO) occupies the opposing para position, creating a linear arrangement that influences the compound's electronic properties and reactivity patterns [6] [7].

The structural backbone consists of a planar aromatic system where the benzene ring maintains its characteristic bond lengths of approximately 1.39 Å between carbon atoms [8]. The ethynyl linker introduces a linear geometry through its sp-hybridized carbons, with the characteristic carbon-carbon triple bond length of approximately 1.20 Å [9] [8]. The silicon center adopts a tetrahedral geometry, coordinating three methyl groups with silicon-carbon bond lengths of approximately 1.85 Å [10] [11].

Physical Properties and Molecular Characteristics

The compound exhibits well-defined physical properties that reflect its molecular structure and intermolecular interactions [4] [12] [13]. Experimental determination has established a melting point range of 66-70°C, indicating moderate crystalline stability and intermolecular forces [1] [2] [14]. Computational predictions suggest a boiling point of 262.1±32.0°C, which reflects the combined influence of molecular weight and intermolecular interactions [12] [15].

The density of 4-[(Trimethylsilyl)ethynyl]benzaldehyde is predicted to be 0.98±0.1 g/cm³, consistent with typical organosilicon compounds of similar molecular weight [12] [15]. The refractive index of 1.514 indicates moderate optical density and polarizability characteristics [12] [15]. The vapor pressure at 25°C is calculated to be 0.0111 mmHg, suggesting relatively low volatility under standard conditions [12] [15].

Molecular Descriptor Analysis

Computational analysis reveals important molecular descriptors that characterize the compound's behavior and properties [3] [16]. The topological polar surface area measures 17.1 Ų, indicating limited polar interactions due to the presence of only one oxygen atom in the aldehyde functionality [3]. The compound contains no hydrogen bond donors and one hydrogen bond acceptor, consistent with the aldehyde oxygen serving as the sole site for hydrogen bonding interactions [3].

The rotatable bond count of three reflects the conformational flexibility primarily associated with the trimethylsilyl group rotation and the ethynyl linker [3]. The heavy atom count of fourteen encompasses the carbon, oxygen, and silicon atoms that constitute the molecular framework [3]. The exact mass of 202.081391600 Da provides precise molecular identification capabilities for analytical applications [3] [17].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of 4-[(Trimethylsilyl)ethynyl]benzaldehyde [18] [6] [7]. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic signals that confirm the molecular structure [6] [7]. The trimethylsilyl protons appear as a singlet at 0.27 ppm, integrating for nine protons and confirming the presence of three equivalent methyl groups attached to silicon [6] [7].

The aromatic region displays signals at 7.62 ppm appearing as a doublet with a coupling constant of 8 Hz, integrating for two protons and corresponding to the aromatic protons ortho to the aldehyde functionality [6] [7]. The aldehyde proton manifests as a characteristic singlet at 10.00 ppm, integrating for one proton and confirming the presence of the formyl group [6] [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural verification through carbon chemical shift analysis [6] [7]. The carbonyl carbon resonates at 191.6 ppm, consistent with aromatic aldehyde functionality [6] [7]. Aromatic carbons appear at 135.7 and 132.6 ppm, reflecting the electronic environment of the substituted benzene ring [6] [7]. The trimethylsilyl carbons resonate at -0.1 ppm, characteristic of methyl groups directly bonded to silicon [6] [7].

Electronic Properties and Molecular Orbitals

The electronic characteristics of 4-[(Trimethylsilyl)ethynyl]benzaldehyde are influenced by the conjugated system extending from the aromatic ring through the ethynyl group [9]. The presence of the electron-withdrawing aldehyde group creates an asymmetric electronic distribution that affects the compound's reactivity and spectroscopic properties [19]. The trimethylsilyl group serves as an electron-donating substituent, partially counterbalancing the electron-withdrawing effect of the aldehyde functionality [9] [11].

The calculated logarithm of the partition coefficient (LogP) value of 2.728 indicates moderate lipophilicity, suggesting favorable distribution characteristics in organic solvents [16]. The molecular complexity value of 255 reflects the structural sophistication arising from the combination of aromatic, alkyne, and organosilicon functionalities [3].

Crystallographic Analysis

X-ray crystallographic studies of related compounds provide insights into the solid-state structure and packing arrangements [8]. The crystal structure analysis reveals that the trimethylsilyl group can exhibit positional disorder, as observed in analogous compounds where the silyl group occupies multiple conformational positions [8]. The molecular packing in the crystalline state is influenced by intermolecular interactions, including weak van der Waals forces and potential carbonyl-aromatic interactions [8].

Computational Properties and Molecular Modeling

Advanced computational analysis provides additional insights into the molecular properties and behavior of 4-[(Trimethylsilyl)ethynyl]benzaldehyde [3] [16]. The formal charge distribution indicates electroneutrality, with localized charge separation between the electron-rich silicon center and the electron-deficient carbonyl carbon [3]. The absence of defined stereochemical centers simplifies conformational analysis and synthetic applications [3].

The compound exhibits no isotope atoms under standard conditions, and the covalently-bonded unit count of one confirms its monomeric nature in solution and solid state [3]. These computational descriptors support the understanding of the compound's behavior in various chemical environments and synthetic transformations [3] [16].

PropertyValueReference/Method
Molecular FormulaC₁₂H₁₄OSiMolecular composition
Molecular Weight (g/mol)202.32PubChem computation
CAS Number77123-57-0Chemical registry
InChI KeyUZQDUXAJFTWMDT-UHFFFAOYSA-NInChI algorithm
SMILESCSi(C)C#CC1=CC=C(C=C1)C=OSMILES notation
Melting Point (°C)66-70Literature (experimental)
Boiling Point (°C)262.1±32.0 (Predicted)ChemBK prediction
Density (g/cm³)0.98±0.1 (Predicted)ChemBK prediction
Flash Point (°C)112.3ChemBK prediction
Vapor Pressure (mmHg at 25°C)0.0111ChemBK prediction
Refractive Index1.514ChemBK data
Topological Polar Surface Area (Ų)17.1Cactvs computation
Hydrogen Bond Donors0Cactvs computation
Hydrogen Bond Acceptors1Cactvs computation
Rotatable Bonds3Cactvs computation
Heavy Atom Count14PubChem computation
Exact Mass (Da)202.081391600PubChem computation
Monoisotopic Mass (Da)202.081391600PubChem computation
LogP2.728ChemScene computation
Complexity255Cactvs computation
TechniqueSignal/PeakAssignment
¹H NMR (CDCl₃)0.27 ppm (s, 9H)Si(CH₃)₃ protons
¹H NMR (CDCl₃)7.62 ppm (d, J=8 Hz, 2H)Aromatic protons ortho to CHO
¹H NMR (CDCl₃)10.00 ppm (s, 1H)Aldehyde proton (CHO)
¹³C NMR (CDCl₃)191.6 ppmCarbonyl carbon (C=O)
¹³C NMR (CDCl₃)135.7 ppmAromatic carbons
¹³C NMR (CDCl₃)132.6 ppmAromatic carbons
¹³C NMR (CDCl₃)-0.1 ppmSi(CH₃)₃ carbons
Mass Spectrometrym/z = 202 [M⁺]Molecular ion peak
IR SpectroscopyC≡C stretchAlkyne stretching vibration
IR SpectroscopyC=O stretchAldehyde stretching vibration

Primary Chemical Identification

4-[(Trimethylsilyl)ethynyl]benzaldehyde represents a distinctive organosilicon compound characterized by its unique molecular architecture combining benzaldehyde functionality with trimethylsilyl-protected acetylene substitution [1]. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating it as 4-(2-trimethylsilylethynyl)benzaldehyde [2] [3]. This designation reflects the para-substitution pattern on the benzene ring, where the trimethylsilyl ethynyl group occupies the fourth position relative to the aldehyde functional group [4] [5].

Identifier TypeValue
Chemical Name4-[(Trimethylsilyl)ethynyl]benzaldehyde
IUPAC Name4-(2-trimethylsilylethynyl)benzaldehyde
CAS Number77123-57-0
Molecular FormulaC₁₂H₁₄OSi
Molecular Weight202.32 g/mol
MDL NumberMFCD02093765

Database Registration Numbers

The compound maintains consistent registration across multiple chemical databases, ensuring reliable identification and retrieval [1] [2] [3]. The Chemical Abstracts Service number 77123-57-0 serves as the primary registry identifier, facilitating unambiguous chemical identification across scientific literature and commercial applications [4] [6] [7]. The PubChem Compound Identifier 2771643 provides access to comprehensive chemical property data and structural information within the National Center for Biotechnology Information database [2] [3] [8].

Wikipedia

4-(Trimethylsilyl)ethynylbenzaldehyde

Dates

Last modified: 08-15-2023
Athavale et al. Demystifying the asymmetry-amplifying, autocatalytic behaviour of the Soai reaction through structural, mechanistic and computational studies. Nature Chemistry, doi: 10.1038/s41557-020-0421-8, published online 23 March 2020

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